

# (2-Ethyl-4-methoxyphenyl)boronic acid chemical properties

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## Compound of Interest

Compound Name: (2-Ethyl-4-methoxyphenyl)boronic acid

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An In-depth Technical Guide to **(2-Ethyl-4-methoxyphenyl)boronic acid** for Advanced Chemical Synthesis

## Abstract

**(2-Ethyl-4-methoxyphenyl)boronic acid** (CAS No. 342899-07-4) is a highly versatile substituted phenylboronic acid that serves as a critical building block in modern organic synthesis.<sup>[1]</sup> Its unique substitution pattern, featuring both an activating methoxy group and a sterically influencing ethyl group, makes it a valuable reagent for constructing complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery.<sup>[2][3]</sup> This guide provides an in-depth examination of its chemical properties, a plausible and detailed synthetic protocol, its primary application in Suzuki-Miyaura cross-coupling reactions, and essential guidelines for its characterization, handling, and storage. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential.

## Core Physicochemical Properties

**(2-Ethyl-4-methoxyphenyl)boronic acid** is a stable, solid organic compound under standard conditions.<sup>[1]</sup> The boronic acid functional group is the cornerstone of its reactivity, while the substituents on the aromatic ring modulate its electronic and steric properties, influencing its performance in synthetic applications.<sup>[4][5]</sup>

Table 1: Key Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	(2-ethyl-4-methoxyphenyl)boronic acid	PubChem[1]
CAS Number	342899-07-4	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BO <sub>3</sub>	PubChem[1]
Molecular Weight	180.01 g/mol	PubChem[1]
Canonical SMILES	<chem>CCC1=C(C=C(C=C1)OC)B(O)O</chem>	PubChem[1]
InChIKey	JHTURCRYQLGBFW-UHFFFAOYSA-N	PubChem[1]
Physical Form	White to off-white crystalline powder (typical)	General Knowledge

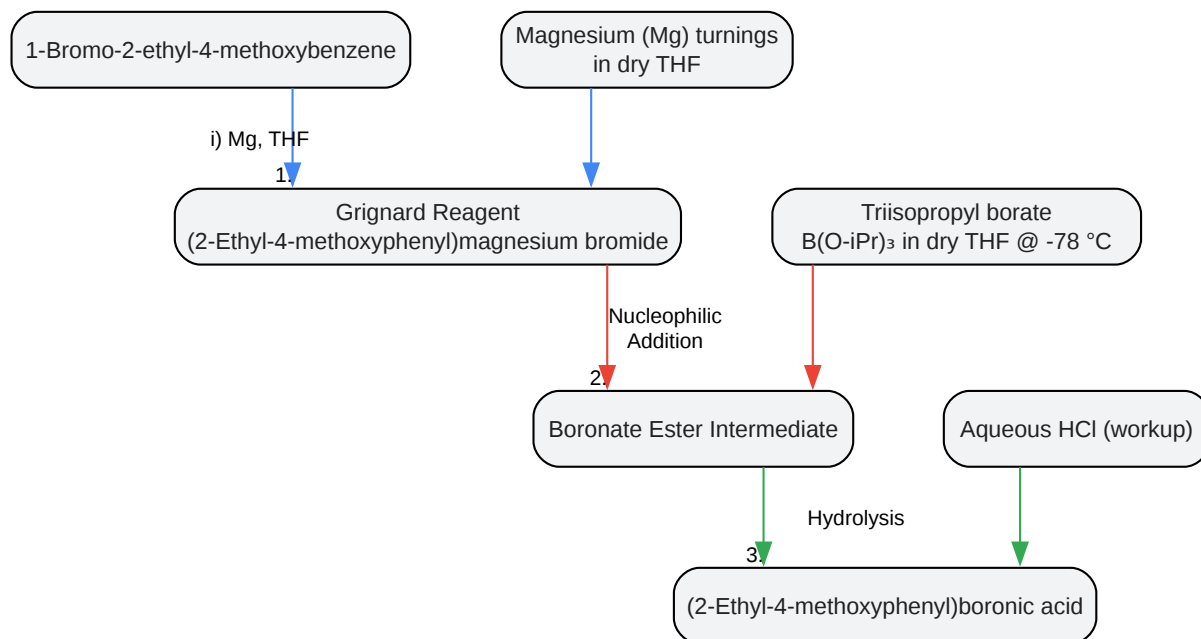
| Solubility | Soluble in common organic solvents like DMSO, methanol, and THF; generally insoluble in water. [[6][7] |

## Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry. A robust and widely used method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.[8] The following protocol outlines a plausible and detailed procedure for the laboratory-scale synthesis of **(2-Ethyl-4-methoxyphenyl)boronic acid**, starting from the corresponding aryl bromide.

## Proposed Synthetic Pathway

The synthesis initiates with the formation of a Grignard reagent from 1-bromo-2-ethyl-4-methoxybenzene, which then undergoes nucleophilic attack on a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the target boronic acid.



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Caption: Proposed synthetic workflow for **(2-Ethyl-4-methoxyphenyl)boronic acid**.

## Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

Materials:

- 1-bromo-2-ethyl-4-methoxybenzene (1.0 equiv.)
- Magnesium turnings (1.2 equiv.)
- Iodine (a single crystal)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate (2.0 equiv.)

- Hydrochloric acid (1 M aqueous solution)
- Diethyl ether or Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Grignard Reagent Formation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 equiv.) and a crystal of iodine to the flask. c. Add a small portion of anhydrous THF, followed by a few drops of a solution of 1-bromo-2-ethyl-4-methoxybenzene (1.0 equiv.) in anhydrous THF. d. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation. e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Boration Step: a. In a separate flame-dried flask, prepare a solution of triisopropyl borate (2.0 equiv.) in anhydrous THF. b. Cool this solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath. c. Transfer the freshly prepared Grignard reagent from step 1 into the dropping funnel and add it dropwise to the cold triisopropyl borate solution, maintaining the temperature below  $-70\text{ }^{\circ}\text{C}$ . d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
- Hydrolysis and Workup: a. Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH  $\sim$ 1-2). Stir vigorously for 1 hour. [8] b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system, such as water or a hexane/ethyl acetate mixture, to afford the pure **(2-Ethyl-4-methoxyphenyl)boronic acid** as a colorless solid.[8]

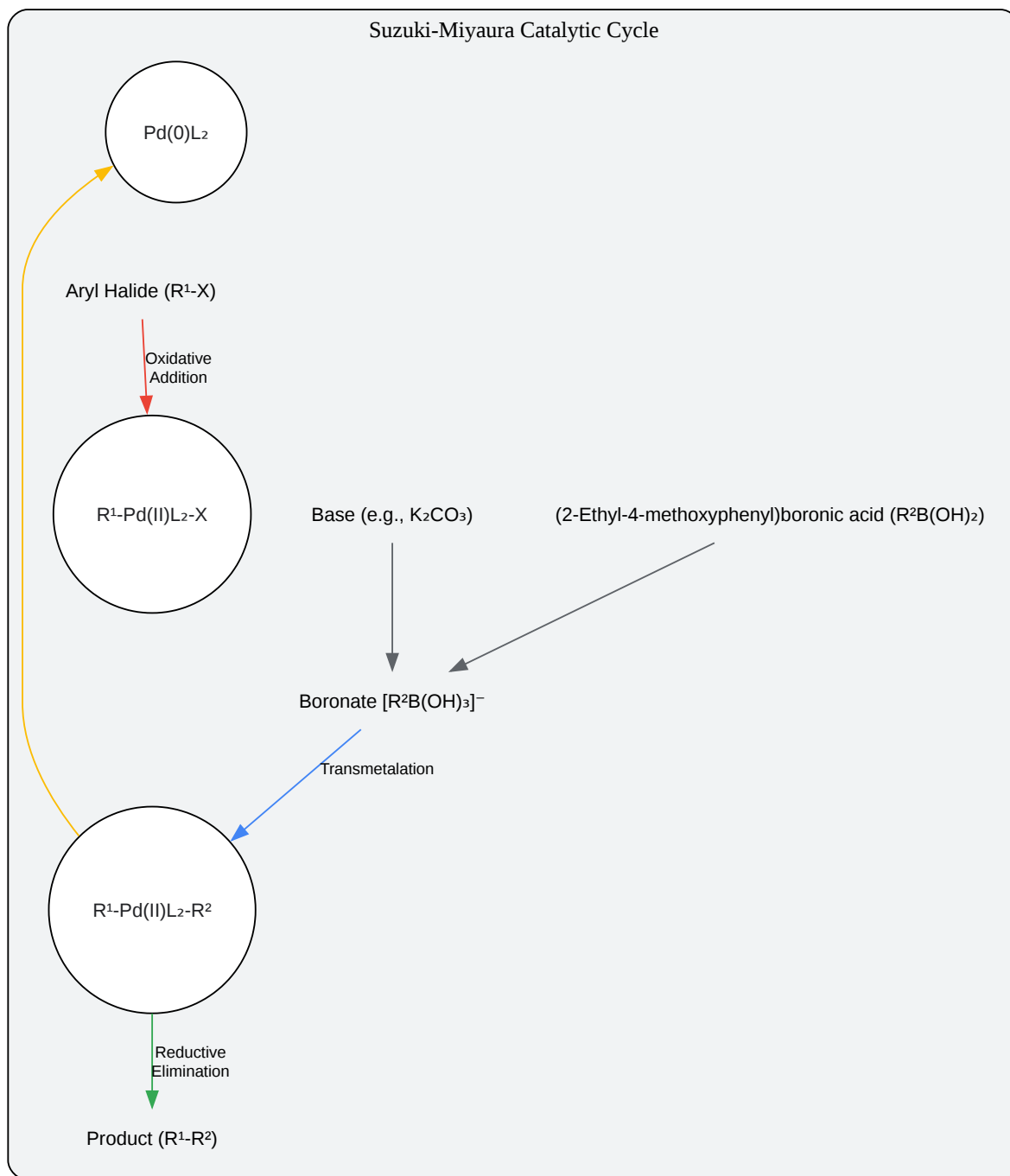
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2-Ethyl-4-methoxyphenyl)boronic acid** is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[\[2\]](#)[\[9\]](#)[\[10\]](#)

### Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

- **Oxidative Addition:** A low-valent Palladium(0) catalyst reacts with an aryl or vinyl halide ( $R^1-X$ ) to form a Pd(II) intermediate.
- **Transmetalation:** The organic group from the boronic acid ( $R^2$ ) is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ ) to form a more nucleophilic boronate species.[\[11\]](#)
- **Reductive Elimination:** The two organic fragments ( $R^1$  and  $R^2$ ) are coupled, regenerating the Pd(0) catalyst and releasing the final biaryl product ( $R^1-R^2$ ).



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Role of Substituents

The reactivity of **(2-Ethyl-4-methoxyphenyl)boronic acid** is enhanced by its substituents:

- **4-Methoxy Group:** As a strong electron-donating group (EDG), the methoxy substituent increases the electron density on the aromatic ring. This facilitates the transmetalation step, often leading to higher reaction yields and faster reaction rates compared to unsubstituted or electron-deficient phenylboronic acids.[\[4\]](#)[\[5\]](#)
- **2-Ethyl Group:** The ortho-ethyl group introduces steric hindrance around the boronic acid moiety. This can be strategically exploited to control selectivity in certain reactions but may also necessitate more forceful reaction conditions or specialized catalyst/ligand systems to achieve high yields.

## Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general methodology for coupling **(2-Ethyl-4-methoxyphenyl)boronic acid** with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature is often required for specific substrates.[\[4\]](#)

Materials:

- Aryl bromide (1.0 equiv.)
- **(2-Ethyl-4-methoxyphenyl)boronic acid** (1.2-1.5 equiv.)
- Palladium(II) acetate [ $\text{Pd}(\text{OAc})_2$ ] (e.g., 2 mol%) or  $\text{Pd}(\text{dppf})\text{Cl}_2$  (e.g., 3 mol%)[\[12\]](#)
- Triphenylphosphine [ $\text{PPh}_3$ ] (e.g., 8 mol%) or another suitable ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 equiv.)
- Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

Procedure:

- **Reaction Setup:** a. To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), **(2-Ethyl-4-methoxyphenyl)boronic acid** (1.2 equiv.), the palladium catalyst, the ligand, and

the base (2.0 equiv.). b. Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

- Solvent Addition: a. Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
- Reaction: a. Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). b. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.<sup>[4]</sup>
- Purification: a. Concentrate the filtrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.<sup>[5]</sup>

## Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of **(2-Ethyl-4-methoxyphenyl)boronic acid**.

Table 2: Expected Spectroscopic Data



Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic Protons: <b>Signals in the range of ~6.7-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted ring.</b> Methoxy Protons ( $-\text{OCH}_3$ ): <b>A sharp singlet at ~3.8 ppm.</b> Ethyl Protons ( $-\text{CH}_2\text{CH}_3$ ): <b>A quartet at ~2.6 ppm and a triplet at ~1.2 ppm.</b> Boronic Acid Protons ( $-\text{B}(\text{OH})_2$ ): <b>A broad singlet, which is <math>\text{D}_2\text{O}</math> exchangeable, often appearing downfield.</b>
$^{13}\text{C}$ NMR	Aromatic Carbons: Signals in the ~110-165 ppm range. The carbon attached to the boron atom (C-B) will be broad and may be difficult to observe.Methoxy Carbon ( $-\text{OCH}_3$ ): A signal around 55 ppm.Ethyl Carbons ( $-\text{CH}_2\text{CH}_3$ ): Signals around 23 ppm ( $-\text{CH}_2$ ) and 15 ppm ( $-\text{CH}_3$ ).
FT-IR ( $\text{cm}^{-1}$ )	O-H Stretch: A broad band in the 3200-3600 $\text{cm}^{-1}$ region from the $\text{B}(\text{OH})_2$ group.C-H Stretch: Aromatic (~3000-3100) and aliphatic (~2850-2980) stretches.B-O Stretch: A strong, characteristic band around 1350 $\text{cm}^{-1}$ .C-O Stretch: A strong band for the aryl-ether linkage around 1250 $\text{cm}^{-1}$ .

| LC-MS | Used to confirm the molecular weight ( $m/z = 181.1$  for  $[\text{M}+\text{H}]^+$ ) and assess purity. |

Note: Predicted NMR shifts are based on standard chemical shift tables and data from structurally similar compounds like 4-methoxyphenylboronic acid.[\[13\]](#)[\[14\]](#)

## Safety, Handling, and Storage

While specific toxicological data for **(2-Ethyl-4-methoxyphenyl)boronic acid** is limited, boronic acids as a class require careful handling. The following guidelines are based on safety data for structurally related compounds.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.[\[18\]](#)
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile).[\[18\]](#)
  - Skin and Body Protection: Wear a laboratory coat and closed-toe shoes. Ensure exposed skin is covered.[\[18\]](#)
  - Respiratory Protection: Use in a well-ventilated laboratory fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[\[15\]](#)
- Handling:
  - Avoid formation and inhalation of dust.[\[15\]](#)
  - Avoid contact with skin, eyes, and clothing.[\[18\]](#)
  - Wash hands thoroughly after handling.[\[15\]](#)
- Storage:
  - Store in a tightly closed container.
  - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[15\]](#)
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[15\]](#)
  - Skin Contact: Immediately wash off with soap and plenty of water.[\[16\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[16\]](#)
  - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur.[\[15\]](#)

## Conclusion

**(2-Ethyl-4-methoxyphenyl)boronic acid** is a potent and valuable reagent for synthetic chemists. Its predictable reactivity, driven by the boronic acid moiety and modulated by its specific substitution pattern, makes it an excellent choice for constructing C-C bonds via the Suzuki-Miyaura coupling. By understanding its synthesis, properties, and safe handling procedures, researchers in drug discovery and materials science can effectively utilize this compound to build complex molecules and accelerate innovation.

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